molecular formula C24H28ClFN2O2 B072714 Amiperone CAS No. 1580-71-8

Amiperone

Cat. No.: B072714
CAS No.: 1580-71-8
M. Wt: 430.9 g/mol
InChI Key: WMVSIGOLIQMRHF-UHFFFAOYSA-N
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Description

Amiperone is a neuroleptic drug primarily used for its antipsychotic properties. It is known to prolong the latency and reduce the frequency of the noise escape response rate in rats. Additionally, it inhibits lever-press response and reduces the shock-avoidance rate at very low dose levels .

Chemical Reactions Analysis

Amiperone, like other amides, can undergo various chemical reactions:

    Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids.

    Reduction: Amides can be reduced to amines using reagents like lithium aluminium hydride.

    Substitution: Amides can undergo nucleophilic substitution reactions to form different derivatives. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are nitriles, carboxylic acids, and amines.

Mechanism of Action

Amiperone exerts its effects by interacting with dopamine receptors in the brain. It functions as an antagonist, blocking the receptors and thereby reducing the activity of dopamine. This action helps in controlling psychotic symptoms and other related disorders .

Comparison with Similar Compounds

Amiperone is similar to other neuroleptic drugs such as haloperidol and chlorpromazine. it is unique in its specific interaction with dopamine receptors and its distinct chemical structure. Similar compounds include:

Properties

CAS No.

1580-71-8

Molecular Formula

C24H28ClFN2O2

Molecular Weight

430.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-N,N-dimethylpiperidine-4-carboxamide

InChI

InChI=1S/C24H28ClFN2O2/c1-27(2)23(30)24(19-7-9-20(25)10-8-19)13-16-28(17-14-24)15-3-4-22(29)18-5-11-21(26)12-6-18/h5-12H,3-4,13-17H2,1-2H3

InChI Key

WMVSIGOLIQMRHF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

1580-71-8

Origin of Product

United States

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